REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.[N+:15]([O-])([OH:17])=[O:16]>S(=O)(=O)(O)O>[N+:15]([C:5]1[CH:4]=[C:3]([C:2]([F:13])([F:14])[F:1])[CH:8]=[CH:7][C:6]=1[CH2:9][C:10]([OH:12])=[O:11])([O-:17])=[O:16]
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Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)CC(=O)O)(F)F
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
17 L
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, over 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The solid that separated
|
Type
|
CUSTOM
|
Details
|
was collected on a filter
|
Type
|
WASH
|
Details
|
washed with water (2 times with 2.5 L, by resuspension)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ether (3.0 L)
|
Type
|
WASH
|
Details
|
The ethereal solution was washed with water (2 times with 1.0 L)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The last traces of water were removed by co-distillation with ethanol (500 mL)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |